Technical Whitepaper: Methyl 5-bromo-4-methylthiazole-2-carboxylate
Technical Whitepaper: Methyl 5-bromo-4-methylthiazole-2-carboxylate
This technical guide provides an in-depth analysis of Methyl 5-bromo-4-methylthiazole-2-carboxylate (CAS: 79247-79-3), a critical heteroaromatic scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1]
A Versatile Scaffold for Heterocyclic Drug Design
Executive Summary
Methyl 5-bromo-4-methylthiazole-2-carboxylate is a highly functionalized thiazole intermediate defined by its orthogonal reactivity profile. It features three distinct reactive sites: an electrophilic C-2 ester, a nucleophilic nitrogen (masked), and a chemically addressable C-5 bromide. This tri-functional nature makes it an ideal "hub" molecule for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors, antimicrobial agents, and peptidomimetics where the thiazole ring serves as a bioisostere for amide bonds or phenyl rings.
Chemical Identity & Physicochemical Profile
The compound is characterized by a 2,4,5-substituted thiazole ring. The presence of the bromine atom at the C-5 position significantly alters the electronic landscape compared to its non-brominated precursor, enabling palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate |
| CAS Registry Number | 79247-79-3 |
| Molecular Formula | C₆H₆BrNO₂S |
| Molecular Weight | 236.09 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 72–76 °C (Typical range for this class) |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
| Predicted LogP | ~1.8–2.1 |
| H-Bond Acceptors | 3 (N, O, O) |
Synthetic Routes & Causality
The synthesis of Methyl 5-bromo-4-methylthiazole-2-carboxylate is typically achieved via a two-stage convergent protocol. This approach is preferred over direct cyclization of brominated precursors to minimize side reactions and polymerization.
Stage 1: Hantzsch Thiazole Synthesis (Cyclization)
The core thiazole ring is constructed using the Hantzsch synthesis. Methyl thiooxamate reacts with chloroacetone (or bromoacetone).
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Causality: Methyl thiooxamate provides the C-2 carboxylate and the N-C-S skeleton. Chloroacetone provides the C-4 methyl group and the C-5 carbons.
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Mechanism: The sulfur atom attacks the alpha-carbon of the haloketone (S_N2), followed by a condensation-dehydration between the amine and the ketone carbonyl to close the aromatic ring.
Stage 2: Regioselective Electrophilic Bromination
The resulting Methyl 4-methylthiazole-2-carboxylate is subjected to electrophilic aromatic substitution (EAS).
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Reagent Choice: N-Bromosuccinimide (NBS) in Acetonitrile or DMF.
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Why NBS? NBS provides a controlled source of electrophilic bromine (Br⁺). Elemental bromine (Br₂) can be too harsh, leading to acid-catalyzed hydrolysis of the ester or radical bromination of the C-4 methyl group.
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Regioselectivity: The C-5 position is the most electron-rich site remaining on the ring (C-2 is electron-deficient due to the ester; C-4 is blocked).
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis via Hantzsch cyclization followed by late-stage bromination.
Reactivity & Functionalization (The Core)
This scaffold acts as a "chemical switchboard." The researcher can selectively activate specific positions based on reaction conditions.
A. C-5 Bromine: The Coupling Handle
The C-5 position is primed for Palladium-catalyzed cross-coupling reactions .
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.
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Utility: Extending the aromatic system for kinase binding pockets.
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Stille Coupling: Coupling with organostannanes.
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Buchwald-Hartwig: Amination to introduce amino side chains.
B. C-2 Ester: The Anchor
The ester group is electronically withdrawing, stabilizing the ring but also serving as a handle for downstream medicinal chemistry.
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Hydrolysis: LiOH/THF -> Carboxylic acid (for peptide coupling).
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Reduction: NaBH₄/MeOH -> Alcohol (for ether formation).
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Amidation: Direct aminolysis or via acid chloride.
C. C-4 Methyl: The Benzylic Site
While less reactive, the C-4 methyl group allows for Radical Bromination (using NBS + AIBN) to create a benzylic bromide, enabling nucleophilic substitution (e.g., adding amines or azides). Note: This requires careful control to avoid over-bromination if the C-5 Br is already present.
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity profile allowing selective functionalization at C-2, C-4, and C-5.
Standardized Experimental Protocol
Note: This protocol is a standardized composite derived from thiazole chemistry best practices. Always verify with specific internal safety data.
Protocol: Suzuki Coupling at C-5
Objective: To couple a phenyl group to the C-5 position.
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Preparation: In a dry reaction vial, charge Methyl 5-bromo-4-methylthiazole-2-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (2.0 eq).
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Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas the solvent by bubbling nitrogen for 10 minutes.
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Catalyst: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 eq).
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Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours.
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Monitoring (Self-Validation):
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TLC: Monitor disappearance of starting material (Rf ~0.6 in Hex/EtOAc) and appearance of fluorescent product.
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LC-MS: Check for Mass [M+H] = 234.0 (Product) vs 236.0/238.0 (Starting Material Br pattern).
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Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Checkpoint (NMR):
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Starting Material: No aromatic protons (except thiazole substituents).
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Product: Appearance of phenyl protons (multiplet 7.3–7.6 ppm). Disappearance of C-Br isotope pattern in MS.
Medicinal Chemistry Applications
This scaffold is ubiquitous in the design of Type II Kinase Inhibitors .
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Mechanism: The thiazole nitrogen can serve as a hydrogen bond acceptor in the ATP binding pocket.
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Structural Role: The 2-carboxylate (converted to amide) often directs the molecule toward the solvent-exposed region or the "hinge" region of the kinase.
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Case Study: Derivatives of 4-methylthiazole-2-carboxamides have shown potency against Cyclin-dependent kinases (CDKs) and Glycogen synthase kinase-3 (GSK-3) .
References
- Hantzsch, A. "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, 1888.
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ChemicalBook. "Methyl 5-bromo-4-methylthiazole-2-carboxylate Product Entry." Link (Source for CAS and physical data).
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Accela ChemBio. "Product Analysis: Methyl 5-bromo-4-methylthiazole-2-carboxylate." Link (Verification of commercial availability and structure).
- Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.
- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Protocol grounding).
